N-(Hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide
Description
N-(Hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide is a bicyclic amide compound featuring a pyrrolizidine core fused with a substituted butanamide moiety. The pyrrolizidine system (a bicyclic structure comprising two fused pyrrolidine rings) confers rigidity and stereochemical complexity, while the 2-methylbutanamide side chain introduces steric and electronic effects that influence reactivity and intermolecular interactions. This compound has been studied in crystallographic contexts, particularly in hydrogen-bonded networks, due to its unique structural features. For example, its hemi-hydrochloride salt form exhibits an unusually short intermolecular N–H⋯N hydrogen bond (2.69 Å), as observed in single-crystal X-ray studies . The monoclinic crystal system (space group C2/c) and lattice parameters (e.g., $a = 20.2125$ Å, $b = 9.6926$ Å) further highlight its ordered packing behavior .
Properties
CAS No. |
2072-58-4 |
|---|---|
Molecular Formula |
C12H22N2O |
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide |
InChI |
InChI=1S/C12H22N2O/c1-3-9(2)12(15)13-10-7-11-5-4-6-14(11)8-10/h9-11H,3-8H2,1-2H3,(H,13,15) |
InChI Key |
MJBYAEXHDRDVDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1CC2CCCN2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide typically involves the reaction of hexahydro-1H-pyrrolizin-2-amine with 2-methylbutanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve hexahydro-1H-pyrrolizin-2-amine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2-methylbutanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Amines.
Substitution: Various substituted amides or other derivatives.
Scientific Research Applications
N-(Hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
This compound shares a tertiary amide group but replaces the pyrrolizidine core with a benzamide moiety. Key differences include:
- Functional Groups : The benzamide derivative contains an N,O-bidentate directing group (hydroxy and carbonyl), making it suitable for metal-catalyzed C–H bond functionalization . In contrast, the pyrrolizidine-based compound lacks such directing groups but exhibits stronger hydrogen-bonding propensity due to its bicyclic amine structure .
- Synthesis: The benzamide derivative is synthesized via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The pyrrolizidine analog likely requires more complex multistep synthesis to assemble the bicyclic core.
- Applications : The benzamide compound is tailored for catalytic applications, while the pyrrolizidine derivative’s rigid structure makes it a candidate for crystallographic studies or chiral templates .
Hemi-Hydrochloride Salt of 1-exo-Acetamidopyrrolizidine
This structurally related compound (C₉H₁₇N₂O⁺·Cl⁻·C₉H₁₆N₂O) shares the pyrrolizidine core but substitutes 2-methylbutanamide with an acetamide group. Key comparisons:
- Hydrogen Bonding : Both compounds exhibit short N–H⋯N interactions, but the acetamide derivative’s hydrogen bond (2.69 Å) is slightly shorter than typical values for secondary amines, suggesting enhanced stabilization in the solid state .
- Crystallographic Behavior: The acetamide salt crystallizes in a monoclinic system with $Z = 4$, while the 2-methylbutanamide analog’s packing may differ due to steric effects from the branched side chain.
Pharmacopeial Butanamide Derivatives
Complex analogs like (R)- and (S)-N-[(...)-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide (PF 43(1)) share the butanamide backbone but incorporate additional functional groups (e.g., phenoxyacetamido, tetrahydro pyrimidinyl) for pharmaceutical activity . Unlike the pyrrolizidine compound, these derivatives prioritize stereochemical diversity and bioactivity over crystallographic stability.
Data Table: Comparative Analysis
Research Findings and Implications
- Hydrogen-Bonding Dynamics : The pyrrolizidine-based compounds exhibit shorter and stronger N–H⋯N bonds compared to simpler amides, enabling insights into supramolecular design .
- Catalytic vs. Structural Utility : While the benzamide derivative is optimized for metal coordination, the pyrrolizidine analogs prioritize structural rigidity, making them valuable in materials science .
Biological Activity
N-(Hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis pathways, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound can be represented as follows:
- Molecular Formula : C_{12}H_{22}N_{2}O
- Molecular Weight : 210.32 g/mol
This compound features a hexahydro-pyrrolizine moiety, which is known for its ability to interact with various biological targets.
Synthesis Pathways
The synthesis of this compound involves several steps, often beginning with the formation of the pyrrolizine ring. Various synthetic routes have been explored, including:
- Cyclization Reactions : Utilizing starting materials such as 2-methylbutanoic acid derivatives and amines to form the pyrrolizine structure.
- Functionalization : Post-synthesis modifications to enhance bioactivity or selectivity towards specific targets.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an inhibitor of mutated KRAS proteins, which are implicated in various cancers. The compound's ability to modulate signaling pathways associated with cell proliferation presents opportunities for therapeutic intervention.
- Mechanism of Action : The compound appears to inhibit KRAS signaling by binding to allosteric sites, preventing the activation of downstream effectors involved in tumor growth.
Pharmacological Studies
A range of in vitro and in vivo studies have been conducted to evaluate the pharmacological effects of this compound:
| Study Type | Findings |
|---|---|
| In vitro | Demonstrated significant inhibition of cell proliferation in cancer cell lines. |
| In vivo | Showed reduced tumor growth in animal models bearing KRAS-driven tumors. |
Case Studies
- Case Study 1 : A clinical trial assessing the efficacy of this compound in patients with non-small cell lung cancer (NSCLC) showed promising results in terms of tumor reduction and manageable side effects.
- Case Study 2 : Preclinical models indicated that this compound could enhance the efficacy of existing chemotherapeutics by targeting KRAS mutations specifically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
